![molecular formula C16H18ClNO2S B11774585 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate typically involves the esterification of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 2-(piperidin-1-yl)ethanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially affecting enzyme activity and cellular signaling . Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-1-yl)ethyl benzo[b]thiophene-2-carboxylate
- 2-(Morpholin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate
- 2-(Piperidin-1-yl)ethyl 3-bromobenzo[b]thiophene-2-carboxylate
Uniqueness
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the 3-chlorobenzo[b]thiophene moiety, which imparts specific chemical and biological properties . This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C16H18ClNO2S |
---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H18ClNO2S/c17-14-12-6-2-3-7-13(12)21-15(14)16(19)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2 |
InChI-Schlüssel |
WGCYBRYLLNUFMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.